4-(p-Tolyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAIVJPPOXSJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344588 | |
| Record name | 4-(4-Methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4423-10-3 | |
| Record name | 4-(4-Methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 P Tolyl Pyridine and Its Derivatives
Classical and Historical Approaches to Pyridine (B92270) Ring Formation Relevant to 4-(p-Tolyl)pyridine
The construction of the pyridine ring, the core of this compound, has long been a fundamental challenge in heterocyclic chemistry. Two of the most notable classical methods are the Kröhnke and Hantzsch pyridine syntheses.
The Kröhnke pyridine synthesis is a versatile method for preparing highly substituted pyridines. wikipedia.org It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.org The reaction proceeds under mild conditions and generally produces high yields of 2,4,6-trisubstituted pyridines. wikipedia.org Variations of this method have been developed to synthesize a range of functionalized pyridines, including those with aryl substituents at the 4-position. wikipedia.orgtandfonline.commdpi.com For instance, the reaction of a chalcone (B49325) with a "2-pyridacylpyridinium" salt, derived from an Ortoleva-King reaction, in the presence of an ammonia (B1221849) source like ammonium acetate, can yield 4'-aryl-2,2':6',2''-terpyridines. mdpi.com
The Hantzsch pyridine synthesis , first described over a century ago, is another cornerstone in pyridine chemistry. scispace.com The classic Hantzsch reaction is a one-pot condensation of an aldehyde (like p-tolualdehyde), two equivalents of a β-ketoester (such as ethyl acetoacetate), and an ammonia donor (e.g., ammonium acetate). scispace.comscirp.org This reaction initially forms a 1,4-dihydropyridine (B1200194) (DHP) intermediate, which is subsequently oxidized to the corresponding pyridine. scirp.orgscirp.org A variety of oxidizing agents can be used for the aromatization step, including nitric acid, nitrous acid, manganese dioxide, and potassium permanganate. photonics.ru While the traditional Hantzsch synthesis is effective for symmetrical pyridines, modifications are necessary for the regioselective synthesis of unsymmetrical derivatives like this compound. scispace.com
Contemporary Synthetic Innovations for this compound Construction
Modern synthetic chemistry has introduced a variety of innovative techniques to improve the efficiency, selectivity, and environmental friendliness of this compound synthesis.
Multi-component Reactions and Tandem Cyclizations
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. tandfonline.com These reactions are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. tandfonline.comnih.gov One-pot, three-component syntheses of 2,4,6-triarylpyridines have been developed using various catalysts, including ZSM-5, by reacting substituted benzaldehydes, acetophenones, and ammonium acetate. tandfonline.com
Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach avoids the need to isolate intermediates, thereby saving time and resources. Tandem cyclization strategies have been successfully employed in the synthesis of complex pyridine-containing structures. rsc.orgx-mol.comthieme-connect.com For example, a palladium-catalyzed tandem arylation-cyclization has been used to synthesize 3-aryl-2-quinolones. mdpi.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology has been successfully applied to the synthesis of this compound and its derivatives. rsc.orgresearchgate.net For example, an efficient protocol for the preparation of 2,4,6-triarylpyridines from chalcones using a TMSOTf/HMDS system under microwave irradiation has been reported. rsc.orgresearchgate.net Microwave irradiation has also been utilized in the one-pot, three-component synthesis of 3,3'-(4-arylpyridine-2,6-diyl)bis(2H-chromen-2-one) derivatives, achieving reaction times of just 5-8 minutes. researchgate.netsioc-journal.cn
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines
| Entry | Reaction Time (Conventional) | Yield (Conventional) | Reaction Time (Microwave) | Yield (Microwave) |
| 5a | 12 h | 45.2% | 20 min | 85.7% |
| 5b | 12 h | 37.3% | 20 min | 82.1% |
| 5c | 12 h | 41.8% | 20 min | 88.3% |
| 5d | 12 h | 40.5% | 20 min | 86.4% |
| 5e | 12 h | 39.1% | 20 min | 83.5% |
| 5f | 12 h | 42.6% | 20 min | 89.2% |
| 5g | 12 h | 38.7% | 20 min | 84.6% |
Data adapted from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, demonstrating the significant advantages of microwave irradiation. mdpi.com
Electrophotocatalytic Approaches to Dearomatic Deuteration
Recent advancements have explored the use of electrophotocatalysis for the dearomative deuteration of pyridines. This method allows for the selective introduction of deuterium (B1214612) atoms into the pyridine ring, a valuable transformation for isotopic labeling and mechanistic studies.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.edu In the context of this compound synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. semanticscholar.orgmdpi.com
Key green chemistry strategies include:
Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org
Use of Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.org
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. acs.org
Safer Solvents and Auxiliaries : Utilizing less hazardous solvents or solvent-free conditions. tandfonline.com
Examples of green approaches to 4-arylpyridine synthesis include the use of reusable heterogeneous catalysts like ZSM-5 and nanomagnetic Fe3O4@SiO2@ZnCl2, often under solvent-free or aqueous conditions. tandfonline.comkemdikbud.go.id
Regioselective Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, further functionalization is often required to access a wider range of derivatives with specific properties. Regioselective functionalization, the ability to introduce a new group at a specific position on the pyridine ring, is crucial.
The direct C-H functionalization of pyridines offers an attractive and atom-economical approach to derivatization. For instance, nickel-catalyzed para-C-H activation of pyridine has been shown to allow for switchable regioselective hydroheteroarylation. Another strategy involves the use of a blocking group to direct functionalization to a specific position. A maleate-derived blocking group has been developed for the regioselective Minisci-type decarboxylative alkylation at the C-4 position of pyridine. nih.gov
Cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl or other groups onto the pyridine ring. mdpi.com Palladium-catalyzed cross-coupling reactions have been used for the regioselective functionalization of pyridopyrazolopyrimidine systems. mdpi.com Derivatization can also be achieved through reactions involving the nitrogen atom of the pyridine ring or by modifying the tolyl substituent.
Interactive Table: Examples of Derivatization Reagents
| Reagent Class | Examples | Application |
| Silylating Agents | BSTFA, TMCS, TSIM | Derivatization of hydroxyl and amine groups. chemcoplus.co.jp |
| Acylating Agents | Acetic anhydride | Used in the synthesis of 2-substituted pyridines. organic-chemistry.org |
| Alkylating Agents | Alkyl Grignard reagents | Used for the alkylation of pyridines. organic-chemistry.org |
| Arylating Agents | Arylboronic acids | Employed in Suzuki cross-coupling reactions. mdpi.com |
| Derivatization for HPLC | OPA, FMOC-Cl, DNS-Cl | Used to introduce chromophores or fluorophores for detection. thermofisher.com |
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues is a significant area of research, driven by the versatile applications of these compounds in materials science and medicinal chemistry. Various synthetic strategies have been developed to introduce a range of functional groups onto the pyridine ring or the tolyl moiety, allowing for the fine-tuning of their chemical and physical properties.
One notable method involves the construction of a highly functionalized pyridine ring. For instance, the synthesis of 5-cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide has been reported. nih.gov This reaction proceeds via the reflux of 3-aryl-2-cyano-prop-2-enethioamide derivatives with N-(4-fluorophenyl)-3-oxobutanamide in ethanol, using piperidine (B6355638) as a catalyst. nih.gov The resulting pyridinethione can be further modified. For example, refluxing with 2-chloro-N-(p-tolyl)acetamide in the presence of triethylamine (B128534) yields the corresponding 2-(N-aryl)-carboxamidomethylthiopyridine derivatives. nih.govacs.org
Another approach focuses on the diastereoselective synthesis of p-tolylsulfinyl substituted 1,4-dihydropyridines, which introduces chirality to the molecule. wur.nl Additionally, pyrazolyl analogues bearing a flexible p-tolyl ether backbone have been synthesized through an Ullmann coupling protocol, showcasing the versatility of coupling reactions in creating complex pyridine derivatives. mdpi.com The reaction utilizes Cu₂O as a catalyst and phenanthroline as a ligand in DMF at high temperatures. mdpi.com
The following table summarizes a selection of synthetic methodologies for substituted this compound analogues:
| Product | Starting Materials | Reagents and Conditions | Yield | Reference |
| 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide | 3-(p-tolyl)-2-cyano-prop-2-enethioamide, N-(4-fluorophenyl)-3-oxobutanamide | Piperidine, Ethanol, Reflux | 86% | nih.gov |
| 2-{[5-Cyano-3-({(4-fluorophenyl)amino}carbonyl)-2-methyl-4-(p-tolyl)pyridin-6-yl]thio}-N-(p-tolyl)acetamide | 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide, 2-chloro-N-(p-tolyl)acetamide | Triethylamine, Ethanol, Reflux | Not Specified | nih.gov |
| 4,4'-oxybis(3-bromo-1-methylbenzene) | p-tolyl ether | Not Specified | 68% | mdpi.com |
Incorporation of this compound into Complex Molecular Architectures
The this compound moiety serves as a valuable building block for the construction of large and complex molecular architectures through coordination-driven self-assembly and covalent synthesis. These intricate structures are of interest for their potential applications in areas such as molecular recognition, catalysis, and the development of novel photoactive materials.
Supramolecular chemistry offers a powerful strategy for incorporating this compound into well-defined, multi-component assemblies. For example, bis(pyridyl) ligands containing flexible spacers can be used to construct molecular rhomboids. nih.gov While the direct use of a simple this compound as a linker is not explicitly detailed in the provided context, the principles of using substituted bipyridyl units with metal corners like cis-[Pt(PEt₃)₂(OTf)₂] to form rhomboids can be extended to ligands derived from this compound. nih.gov
In another example of self-assembly, fluorene- and carbazole-bridged dipyridyl ligands have been synthesized and used to create triangular and cyclic dimeric rhenium(I) tricarbonyl complexes. acs.org These studies demonstrate how the geometry of the ligand, which can be derived from or analogous to this compound structures, dictates the final supramolecular architecture.
Covalent synthesis also plays a crucial role in integrating this compound into larger molecules. A complex imine, 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- acs.orgmdpi.comijpsonline.comthiadiazol-2-yl)-imine, has been synthesized, which features a pyridine ring connected to a thiadiazole ring and a di-p-tolyl-amino group. researchgate.net The synthesis and characterization of such molecules are important for developing new materials with specific electronic and optical properties. researchgate.net
The table below outlines examples of complex architectures incorporating the this compound motif or its analogues.
| Complex Architecture | Building Blocks | Assembly/Synthetic Method | Key Features | Reference |
| Molecular Rhomboids | Flexible bispyridyl ligands, cis-protected Pt(II) or Pd(II) corner units | Coordination-driven self-assembly | Formation of discrete, rhomboidal supramolecular structures. | nih.gov |
| Self-Assembled Rhenium(I) Tricarbonyl Complexes | Fluorene- and carbazole-bridged dipyridyl ligands, Rhenium carbonyls | Self-assembly | Formation of triangular or cyclic dimeric structures with photoactive properties. | acs.org |
| 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- acs.orgmdpi.comijpsonline.comthiadiazol-2-yl)-imine | Di-p-tolyl-amino-benzaldehyde, 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole | Imine condensation | A complex organic molecule with potential for optoelectronic applications. | researchgate.net |
Reactivity Profiles and Mechanistic Investigations of 4 P Tolyl Pyridine
Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Nucleus and p-Tolyl Moiety
The reactivity of 4-(p-tolyl)pyridine is characterized by the interplay of its two core components: the electron-deficient pyridine ring and the electron-rich p-tolyl group. This duality dictates the regioselectivity of electrophilic and nucleophilic attacks.
The pyridine ring, due to the electronegativity of the nitrogen atom, is generally deactivated towards electrophilic substitution compared to benzene (B151609). When such reactions do occur, they are predicted to favor the C-3 position. slideshare.net Conversely, the pyridine nucleus is highly susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. slideshare.netthieme-connect.com The presence of the p-tolyl group at the 4-position sterically hinders direct nucleophilic attack at this site, but the nitrogen atom itself can act as a nucleophile. evitachem.com
Derivatives of this compound exhibit reactivity consistent with these principles. For instance, the introduction of electron-withdrawing groups, such as nitro groups, further enhances the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles. evitachem.com Similarly, halogenated derivatives, like 2-chloro-5-fluoro-4-(p-tolyl)pyridine (B8158693), are influenced by the electron-withdrawing nature of the chloro and fluoro groups, which can enhance reactivity in cross-coupling reactions. vulcanchem.com
The p-tolyl moiety, being an electron-rich aromatic ring due to the methyl group's inductive effect, is more susceptible to electrophilic aromatic substitution than the pyridine ring. These reactions would be expected to occur at the ortho and para positions relative to the methyl group, though the attachment to the pyridine ring influences this.
Carbon-Carbon Bond Forming Reactions Catalyzed or Mediated by this compound Derivatives
Derivatives of this compound are significant in the realm of carbon-carbon bond formation, often serving as ligands in transition metal-catalyzed cross-coupling reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its catalytic activity and selectivity.
Suzuki-Miyaura Cross-Coupling: Pyridine-based ligands, including those derived from this compound, have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com For example, 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile (B12975205) can be synthesized via a Suzuki coupling reaction between 2-bromopyridine (B144113) and p-tolylboronic acid, followed by another coupling to attach the benzonitrile (B105546) group. smolecule.com
Rhodium-Catalyzed C-H Activation: Triorganoindium reagents have been used in rhodium-catalyzed C-H activation and cross-coupling reactions of 2-arylpyridines, including 2-(p-tolyl)pyridine (B1347097). researchgate.net This demonstrates the utility of the pyridine moiety in directing C-H activation for subsequent C-C bond formation. researchgate.net
Other Cross-Coupling Reactions: Derivatives of this compound also participate in other cross-coupling methodologies. For instance, the synthesis of 2-chloro-5-fluoro-4-(p-tolyl)pyridine can involve an aryl coupling step, such as a Suzuki-Miyaura reaction, to attach the p-tolyl group. vulcanchem.com
Below is a table summarizing examples of C-C bond forming reactions involving this compound derivatives:
| Reaction Type | Catalyst/Mediator | Substrates | Product | Reference(s) |
| Suzuki-Miyaura Coupling | Palladium catalyst | 2-bromopyridine, p-tolylboronic acid | 2-(p-tolyl)pyridine intermediate | smolecule.com |
| Rhodium-Catalyzed C-H Activation | Rhodium catalyst | 2-(p-tolyl)pyridine, Triorganoindium reagents | Arylated 2-(p-tolyl)pyridine derivatives | researchgate.net |
| Aryl Coupling | Metal-mediated | 4-bromo-5-fluoropyridine, p-tolylboronic acid | 2-chloro-5-fluoro-4-(p-tolyl)pyridine | vulcanchem.com |
Photochemical and Thermal Reactivity Pathways
The photochemical behavior of this compound and its derivatives is an area of active research, with applications in materials science and organometallic synthesis.
Irradiation of pyridine and its derivatives can lead to the formation of Dewar pyridine intermediates, which can undergo ring-opening reactions. mdpi.com For instance, irradiation of poly(4-vinyl pyridine)/pyridine gels results in the opening of the pyridine ring to form 5-amino-2,4-pentadienals. mdpi.com While this specific study did not use this compound itself, it highlights a fundamental photochemical pathway for the pyridine nucleus.
In the context of organometallic chemistry, photochemical methods have been employed for the synthesis of cyclometalated platinum(II) complexes. Irradiation of Pt(II) precursors in the presence of ligands like 2-(p-tolyl)pyridine (tpyH) can induce cyclometalation. nih.gov For example, photoexcitation of (Bu₄N)₂[Pt₂Cl₆] with tpyH leads to the formation of cyclometalated platinum complexes. nih.gov This process is believed to involve the initial coordination of the pyridine ligand, followed by a photoinduced C-H activation. nih.gov
Thermal reactivity is also important. For example, a rise in temperature can lead to the decomposition of catalysts used in reactions involving this compound derivatives. mdpi.com The thermal stability of compounds like 2-chloro-5-fluoro-4-(p-tolyl)pyridine is an important consideration in its synthesis and application. vulcanchem.com
Investigations into Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing reactions involving this compound.
Electrophilic and Nucleophilic Reactions: In electrophilic substitutions on the pyridine ring, the stability of the intermediate carbocation determines the regioselectivity. Attack at the C-3 position is favored as it avoids placing a positive charge on the electronegative nitrogen atom. bhu.ac.in For nucleophilic substitutions, the reaction often proceeds through an addition-elimination mechanism, with the formation of a negatively charged intermediate. thieme-connect.com For instance, the Chichibabin reaction, which forms 2-aminopyridine, proceeds via the addition of sodamide to the pyridine ring. slideshare.net
Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. In reactions involving N-aryl-2-aminopyridines, the pyridyl nitrogen can act as a directing group, coordinating to the metal center and facilitating C-H activation. rsc.org For example, in the palladium-catalyzed synthesis of N-(2-pyridyl)quinolones, the proposed mechanism involves initial C-H activation of the N-aryl-2-aminopyridine with Pd(II). rsc.org
Photochemical Reactions: The mechanism of photochemical cyclometalation of 2-(p-tolyl)pyridine with platinum complexes is thought to proceed through an electrophilic mechanism. nih.gov It is proposed that photoexcitation labilizes the ligands on the platinum center, allowing for coordination of the 2-arylpyridine. This is followed by a C-H photooxidative addition to form a Pt(IV) hydride intermediate, which is then deprotonated to yield the cyclometalated product. nih.gov
Reaction Intermediates: Spectroscopic techniques, such as NMR, are vital for detecting and characterizing reaction intermediates. In the reaction of methyl(4-tolyl)palladium(II) complexes with diaroyl peroxides, organopalladium(IV) species have been detected spectroscopically as intermediates. acs.org These studies provide direct evidence for the involvement of higher oxidation state metal complexes in these reaction pathways.
Coordination Chemistry and Metallosupramolecular Assemblies of 4 P Tolyl Pyridine Ligands
Design Principles and Synthesis of 4-(p-Tolyl)pyridine-Based Ligands
The design of this compound-based ligands is rooted in fundamental principles of coordination and supramolecular chemistry, aiming to create molecules with specific structural and functional attributes. tandfonline.comresearchgate.netnih.gov A primary strategy involves the incorporation of the this compound unit into larger, often multidentate, structures to control the geometry and nuclearity of the final metal complex. The p-tolyl group itself serves several functions: its steric bulk can influence the packing of complexes in the solid state and the accessibility of the metal center, while its electron-donating nature can modulate the electronic properties of the pyridine (B92270) nitrogen, thereby affecting the strength of the metal-ligand bond.
A common approach is the synthesis of polydentate ligands where the this compound moiety is linked to other heterocyclic units. For instance, non-symmetric ligands comprising a bidentate pyridyl-triazole unit and a tridentate terpyridine unit, with a p-tolyl group substituent, have been designed to create specific binding pockets for different metal ions. otago.ac.nzotago.ac.nz The synthesis of such complex ligands often employs multi-step reactions. Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are frequently utilized to form the C-C bond between a pyridine derivative and a p-tolylboronic acid. Another key synthetic method is the condensation reaction to form Schiff bases, for example, by reacting p-toluidine (B81030) with a pyridine-2-carboxaldehyde derivative. derpharmachemica.com This method can, however, sometimes lead to unexpected rearrangements and dimerizations. derpharmachemica.com The Kröhnke methodology for pyridine synthesis has also been applied to produce functionalized 2,2':6',2''-terpyridines bearing a p-tolyl substituent. researchgate.net
The overarching design principle is to encode geometric information into the ligand's structure. By carefully selecting the number and arrangement of coordination sites and the nature of the spacer units, chemists can direct the self-assembly process towards the formation of discrete metallosupramolecular architectures like racks, rectangles, or prisms, or to extended coordination polymers. nih.govacs.org The choice of metal ion, with its inherent coordination preferences, is equally critical in this thermodynamic self-assembly process. tandfonline.com
Coordination Modes and Geometries in Transition Metal Complexes
The this compound unit and its derivatives exhibit a range of coordination modes, leading to diverse geometries in their transition metal complexes. The simplest coordination involves the this compound molecule acting as a monodentate ligand, binding to a metal center through its pyridine nitrogen atom. jscimedcentral.com However, more commonly, the this compound moiety is incorporated into larger, polydentate ligands, which can act as chelating agents.
For example, ligands such as 4′-p-tolyl-2,2′:6′,2″-terpyridine (ttpy) function as tridentate chelators, coordinating to a metal ion through the three nitrogen atoms of the terpyridine core. This typically results in octahedral or distorted octahedral geometries when forming bis-ligand complexes of the type [M(ttpy)₂]ⁿ⁺. tue.nl Similarly, Schiff base ligands derived from p-toluidine can offer multiple coordination sites. derpharmachemica.com A tridentate Schiff base ligand, 4-(2-((1E,2E)-1-(2-(p-tolyl)hydrazineylidene)-propan-2-ylidene)-hydrazineyl), has been shown to form octahedral complexes with various transition metals. rsc.org
The coordination number and geometry are highly dependent on the metal ion, the co-ligands present, and the stoichiometry of the reaction.
Octahedral Geometry: This is a common coordination environment, particularly for Fe(II), Co(II), and Ru(II) complexes with bis-tridentate ligands. otago.ac.nzotago.ac.nznih.gov For instance, Fe(II) complexes with pyridine-triazole ligands containing a p-tolyl group adopt a distorted octahedral FeN₆ coordination sphere. rsc.org
Tetrahedral and Distorted Tetrahedral Geometry: Zinc(II) complexes with N(4)-p-tolyl-substituted pyridine thiosemicarbazones have been reported to adopt a distorted tetrahedral geometry. researchgate.net
Trigonal Pyramidal Geometry: In a notable example, a zinc(II) complex with a Schiff base ligand derived from p-toluidine and pyridine-2-carboxaldehyde was found to have a trigonal pyramidal geometry, a result attributed to the steric hindrance of a methyl group. derpharmachemica.com
Square Planar/Pyramidal Geometry: Copper(II) complexes can adopt geometries such as distorted square pyramidal. researchgate.net
Variable Coordination in Lead(II): Lead(II) complexes with 4′-(4-tolyl)-2,2′;6′,2″-terpyridine have shown coordination numbers of six or seven, with the geometry often being hemidirected, suggesting the stereochemical activity of the lead(II) lone pair of electrons. researchgate.net
The flexibility of these ligands allows them to adapt to the preferred coordination environment of different metal ions, leading to a rich structural chemistry. researchgate.net
Specific Metal Complexes Featuring this compound Derivatives
The incorporation of this compound and its derivatives into metal complexes has yielded a variety of compounds with interesting structural features and physical properties.
Iron(II) and Cobalt(II) Complexes with Spin Crossover Phenomena
A significant area of research has been the development of iron(II) and cobalt(II) complexes that exhibit spin crossover (SCO), a phenomenon where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature or light. rsc.orgacademie-sciences.fr The ligand field strength is a critical parameter for observing SCO, and the electronic and steric properties of the this compound moiety can be used to fine-tune this property. acs.orgnih.gov
A notable example involves a family of iron(II) complexes with the bidentate ligand 4-p-tolyl-3-(2-pyrazinyl)-5-(2-pyridyl)-1,2,4-triazole (Lpz). rsc.org The complexes, with the general formula [Fe(Lpz)₂(NCE)₂] (where E = S, Se, BH₃), all exhibit SCO. The choice of the axial NCE⁻ co-ligand systematically tunes the transition temperature (T₁/₂), with two of the complexes displaying thermal hysteresis, a key feature for potential memory device applications. rsc.org Similarly, cobalt(II) complexes with the non-symmetric ligand 4-(p-tolyl)-3-pyridyl-5-(2,2′:6′,2″-terpyridine)-1,2,4-triazole have been shown to exhibit spin crossover behavior. otago.ac.nzotago.ac.nz
Magnetic studies on these complexes confirm the transition between the diamagnetic LS Fe(II) state (S=0) and the paramagnetic HS Fe(II) state (S=2). rsc.org The transition temperature and the completeness of the SCO can be influenced by subtle structural changes, including the nature of counter-anions and intermolecular interactions in the crystal lattice. researchgate.net
| Compound Family | Metal Ion | Key Ligand Feature | Observed Phenomenon | Reference |
| [Fe(Lpz)₂(NCE)₂] | Fe(II) | 4-p-tolyl- substituted pyridyl-triazole-pyrazine | Hysteretic Spin Crossover | rsc.org |
| [Co(Lpyrtz-tpy)₂]²⁺ | Co(II) | 4-(p-tolyl)- substituted pyridyl-terpyridine-triazole | Spin Crossover | otago.ac.nzotago.ac.nz |
| [Fe(X-pybox)₂]²⁺ | Fe(II) | 4-substituted pyridines | SCO tuning by substituents | acs.orgnih.gov |
Ruthenium(II) Metalloligands and Heterometallic Systems
Ruthenium(II) complexes containing this compound-based ligands have been extensively used as "metalloligands" or "building blocks" for constructing larger, well-defined heterometallic supramolecular architectures. tue.nlacs.orgrsc.org These metalloligands are stable, pre-formed coordination compounds that possess additional, uncoordinated donor sites capable of binding to other metal ions.
For example, a non-symmetric ligand incorporating a 4-(p-tolyl)pyridyl group has been used to synthesize a series of monometallic ruthenium(II) complexes of the type [Ru(L)₂]²⁺. otago.ac.nzotago.ac.nz These complexes are redox-active and possess a free bidentate binding pocket. This available site can then be used to coordinate to other metal ions, such as Cu(I) or Ag(I), leading to the formation of heterometallic polymers. otago.ac.nzotago.ac.nz Further work has demonstrated the synthesis of discrete, heterometallic complexes by reacting heteroleptic Ru(II) metalloligands with various 3d transition metal ions. otago.ac.nz
The synthesis of bis(terpyridine)ruthenium(II) complexes, where the terpyridine ligand is functionalized with a pyridyl group, such as in [Ru(4′-(4-pyridyl)-2,2′:6′,2″-terpyridine)₂]²⁺, provides another route to metalloligands. These complexes can act as photosensitizers in light-driven catalytic processes. researchgate.net The synthetic strategy often involves reacting RuCl₃ with the respective ligand in a 2:1 ratio in a high-boiling solvent like ethylene (B1197577) glycol. acs.org
Zinc(II) Complexes and Structural Elucidation
The coordination chemistry of zinc(II) with this compound-based ligands has been well-explored, largely due to the d¹⁰ electronic configuration of Zn(II), which allows for a variety of coordination geometries without the influence of ligand-field stabilization effects. derpharmachemica.comresearchgate.net This makes Zn(II) complexes particularly suitable for studying the influence of ligand sterics and coordination preferences on the resulting structure.
Several crystal structures of Zn(II) complexes have been elucidated, revealing diverse coordination environments:
Distorted Tetrahedral: Dichloro[N(4)-p-tolyl-2-acetylpyridine-thiosemicarbazone]zinc(II) and related complexes adopt a distorted tetrahedral geometry. researchgate.net In these cases, the thiosemicarbazone ligand can coordinate in a tridentate (Npy-N-S) or bidentate (N-S) fashion. researchgate.net
Trigonal Pyramidal: A Schiff base derived from p-toluidine and pyridine-2-carboxaldehyde forms a Zn(II) complex with an unusual trigonal pyramidal geometry, which is enforced by the steric bulk of the ligand. derpharmachemica.com
Distorted Octahedral: In the homochiral coordination polymer [Zn₂(D-Cam)₂(ttpy)₂]n (where ttpy is 4′-p-tolyl-2,2′:6′,2″-terpyridine), the Zn(II) centers exhibit a distorted octahedral geometry. tandfonline.comrsc.org
The synthesis of these complexes is typically achieved by reacting a zinc salt, such as ZnCl₂ or zinc acetate (B1210297), with the corresponding ligand in a suitable solvent like methanol. derpharmachemica.comresearchgate.net The characterization heavily relies on single-crystal X-ray diffraction, which provides definitive structural information. tandfonline.comderpharmachemica.comosti.gov
| Compound | Ligand Type | Zn(II) Geometry | Reference |
| [Zn(H₂Ac₄pT)Cl₂] | Pyridine-thiosemicarbazone | Distorted Tetrahedral | researchgate.net |
| Zn-L | Pyridyl Schiff Base | Trigonal Pyramidal | derpharmachemica.com |
| [Zn₂(D-Cam)₂(ttpy)₂]n | Terpyridine derivative | Distorted Octahedral | tandfonline.comrsc.org |
| [Bptmˢᵀᵒˡ]ZnX | Tris(pyridylthio)methane | Trigonal Monopyramidal / Seesaw | osti.gov |
Copper(II) and Lead(II) Complexes
Copper(II) and lead(II) also form a range of complexes with ligands containing the this compound motif, particularly with the tridentate 4′-p-tolyl-2,2′:6′,2″-terpyridine (ttpy) ligand.
The reaction of copper(I) iodide with ttpy has been shown to afford the copper(II) complex [Cu(ttpy)I₂]. researchgate.net In another study, copper(II) complexes with N(4)-para-tolyl-2-benzoylpyridine thiosemicarbazone were synthesized and characterized, with the ligand coordinating through the pyridine nitrogen, azomethine nitrogen, and thione sulfur atoms. researchgate.net
Two new lead(II) complexes with 4′-(4-tolyl)-2,2′;6′,2″-terpyridine (ttpy), namely [Pb(ttpy)(µ-AcO)]₂(PF₆)₂ and [Pb(ttpy)(µ-AcO)I]₂, have been synthesized and structurally characterized by single-crystal X-ray diffraction. researchgate.net Both complexes are dimeric, featuring bridging acetate groups. The coordination number for the lead(II) ion was found to be six in the first complex and seven in the second. The arrangement of the ligands suggests a hemidirected coordination sphere around the Pb(II) center, which is often attributed to the presence of a stereochemically active lone pair of electrons. researchgate.net
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | 4-(4-Methylphenyl)pyridine |
| ttpy | 4′-(p-Tolyl)-2,2′:6′,2″-terpyridine |
| BTTP | 2,6-bis(1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)pyridine |
| Lpz | 4-p-Tolyl-3-(2-pyrazinyl)-5-(2-pyridyl)-1,2,4-triazole |
| Lpyrtz-tpy | 4-(p-Tolyl)-3-pyridyl-5-(2,2′:6′,2″-terpyridine)-1,2,4-triazole |
| H₂Ac₄pT | N(4)-p-Tolyl-2-acetylpyridine thiosemicarbazone |
| p-toluidine | 4-Methylaniline |
| D-H₂Cam | D-Camphoric acid |
| Bptmˢᵀᵒˡ | Bis(2-pyridylthio)(p-tolylthio)methane |
Advanced Spectroscopic Characterization and Structural Determination of 4 P Tolyl Pyridine Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 4-(p-tolyl)pyridine, offering detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound and its derivatives provides characteristic signals that are invaluable for structural confirmation. In a typical spectrum of 2,6-diphenyl-4-(p-tolyl)pyridine recorded in CDCl₃, the protons of the p-tolyl group exhibit distinct chemical shifts. The methyl protons (CH₃) typically appear as a singlet around δ 2.42 ppm. rsc.org The aromatic protons of the tolyl ring often present as a doublet around δ 7.31 ppm, while the protons on the pyridine (B92270) and phenyl rings resonate further downfield. rsc.org For instance, the pyridyl protons can be observed as a singlet at approximately δ 7.86 ppm. rsc.org The phenyl protons attached to the pyridine ring show signals often as a doublet around δ 8.19 ppm. rsc.org
In another example, 3-(p-tolyl)pyridin-4-amine, the methyl protons of the p-tolyl group present a singlet at δ 2.38 ppm. The aromatic protons of the tolyl group appear as a doublet at δ 7.45 ppm, and the pyridine proton at the 2-position shows a doublet at δ 8.35 ppm.
Derivatives such as 2-(allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile (B2609478) also show a characteristic singlet for the p-tolyl methyl protons at approximately δ 2.35 ppm. vulcanchem.com
Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃
| Compound | Methyl Protons (s) | Tolyl Protons (d) | Pyridyl Protons | Phenyl Protons (d) | Reference |
| 2,6-Diphenyl-4-(p-tolyl)pyridine | 2.42 | 7.31 | 7.86 (s) | 8.19 | rsc.org |
| 3-(p-Tolyl)pyridin-4-amine | 2.38 | 7.45 | 8.35 (d, H-2) | - | |
| 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile | 2.35 | - | - | - | vulcanchem.com |
s = singlet, d = doublet
¹³C NMR Chemical Shift Analysis
Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon framework of this compound compounds. For 2,6-diphenyl-4-(p-tolyl)pyridine, the methyl carbon of the p-tolyl group gives a signal at approximately δ 21.2 ppm. rsc.org The carbon atoms of the pyridine ring resonate in the aromatic region, with the C4 carbon attached to the tolyl group appearing around δ 150.0 ppm and the C2/C6 carbons at about δ 157.4 ppm. rsc.org The carbons of the tolyl and phenyl rings exhibit a series of signals in the δ 120-140 ppm range. rsc.org
Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for 2,6-Diphenyl-4-(p-tolyl)pyridine in CDCl₃
| Carbon Atom | Chemical Shift (ppm) | Reference |
| Methyl (Tolyl) | 21.2 | rsc.org |
| C4 (Pyridine) | 150.0 | rsc.org |
| C2/C6 (Pyridine) | 157.4 | rsc.org |
| Aromatic Carbons | 116.8-139.6 | rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign proton and carbon signals and to elucidate complex connectivity, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, in a substituted this compound, COSY would show correlations between adjacent protons on the pyridine and phenyl rings, helping to trace the spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). For this compound, the methyl proton signal would show a cross-peak with the methyl carbon signal, and each aromatic proton would correlate with its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is crucial for connecting different fragments of the molecule. For example, the methyl protons of the tolyl group would show a correlation to the C4 carbon of the pyridine ring, confirming the point of attachment.
These 2D NMR methods, when used in concert, provide a comprehensive and definitive structural assignment of this compound compounds.
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound derivatives, characteristic absorption bands are observed. For example, in 2-(allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile, a sharp peak around 2200 cm⁻¹ is indicative of the C≡N stretch of the nitrile groups. vulcanchem.com The N-H stretching vibrations of the amino group typically appear as a broad band around 3350 cm⁻¹. vulcanchem.com Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-S stretching vibration may be found near 650 cm⁻¹. vulcanchem.com The presence of the pyridine ring is often confirmed by C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for a Substituted this compound Derivative
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C≡N (Nitrile) | ~2200 | vulcanchem.com |
| N-H (Amine) | ~3350 | vulcanchem.com |
| C-S | ~650 | vulcanchem.com |
| Aromatic C=C/C=N | 1600-1400 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound and its derivatives provides the molecular weight. For instance, the molecular formula of 2-(allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile is C₁₉H₁₆N₄S, with a calculated molecular weight of 332.42 g/mol , which would be confirmed by the m/z value of the molecular ion peak. vulcanchem.com
The fragmentation pattern offers clues about the molecule's structure. Aromatic compounds like this compound typically show a prominent molecular ion peak due to the stability of the aromatic system. whitman.edu A common fragmentation involves the loss of a methyl group (CH₃) from the tolyl substituent, resulting in a peak at M-15. Cleavage of the bond between the tolyl group and the pyridine ring can also occur.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Table 4: Illustrative Crystallographic Data for a this compound Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | osti.gov |
| Space Group | P2₁/n | osti.gov |
| a (Å) | 11.8346(7) | osti.gov |
| b (Å) | 13.4413(9) | osti.gov |
| c (Å) | 17.7626(10) | osti.gov |
| β (°) | 99.479(5) | osti.gov |
| Z | 8 | osti.gov |
Computational Chemistry and Theoretical Modeling of 4 P Tolyl Pyridine Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on molecular systems, providing a balance between accuracy and computational cost. materialsciencejournal.org It is widely used to predict the electronic structure and reactivity of organic molecules, including pyridine (B92270) derivatives. nih.gov DFT methods, such as the B3LYP functional, are effective in predicting theoretical properties that show good agreement with experimental results. materialsciencejournal.org
A fundamental step in computational analysis is the optimization of the molecule's ground state geometry to find its most stable, lowest-energy conformation. arxiv.org This process involves using a functional, like B3LYP, paired with a basis set, such as 6-311G(d,p), to iteratively adjust atomic coordinates until a minimum on the potential energy surface is located. materialsciencejournal.orgresearchgate.net The resulting optimized structure provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For 4-(p-tolyl)pyridine, a critical parameter is the dihedral angle between the pyridine and tolyl rings, which influences the degree of π-conjugation between the two aromatic systems. The optimized geometry reveals that the two rings are typically twisted relative to each other in the ground state to minimize steric hindrance.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C (inter-ring) Bond Length | The length of the single bond connecting the pyridine and p-tolyl rings. | ~1.48 Å |
| C-N (pyridine) Bond Angle | The angle formed by two adjacent carbons and the nitrogen atom in the pyridine ring. | ~117° |
| C-C-C (tolyl) Bond Angle | The internal angle between three carbon atoms in the tolyl ring. | ~120° |
| Dihedral Angle (Py-Tolyl) | The torsion angle between the planes of the pyridine and tolyl rings. | ~30-40° |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.orgnumberanalytics.com The HOMO is associated with the capacity to donate electrons, while the LUMO relates to the ability to accept electrons. materialsciencejournal.orgnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. materialsciencejournal.orgnumberanalytics.com A smaller gap suggests higher reactivity and easier electronic excitation. materialsciencejournal.org For this compound, the HOMO is typically localized on the electron-rich p-tolyl ring, while the LUMO is predominantly found on the electron-deficient pyridine ring, indicating that an electronic transition would involve a charge transfer from the tolyl moiety to the pyridine ring.
| Orbital/Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 eV |
| ΔE (HOMO-LUMO Gap) | Energy gap, indicating chemical reactivity and stability. materialsciencejournal.org | 5.2 eV |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. materialsciencejournal.orguni-muenchen.de The MEP surface is colored according to its electrostatic potential value: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron deficiency), which are attractive to nucleophiles. uni-muenchen.deresearchgate.net In this compound, the MEP map typically shows a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, identifying it as the primary site for protonation and electrophilic attack. trdizin.gov.tr The hydrogen atoms of the molecule and the regions above the aromatic rings often show a positive potential (blue or green). researchgate.net
Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's stability and reactivity. materialsciencejournal.orgekb.eg These descriptors are calculated using Koopman's theorem or related approximations and include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). materialsciencejournal.orgdntb.gov.ua A high chemical hardness and low softness indicate high stability and low reactivity. materialsciencejournal.org The electrophilicity index measures the propensity of a species to accept electrons. materialsciencejournal.org These parameters are crucial for comparing the reactivity of different molecules. materialsciencejournal.orgeuropa.eu
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. materialsciencejournal.org |
| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from a stable system. materialsciencejournal.org |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. materialsciencejournal.org |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. materialsciencejournal.org |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of electrophilic character. materialsciencejournal.org |
DFT calculations are widely employed to simulate spectroscopic data, which can then be compared with experimental results to validate the computed structure. researchgate.net For instance, theoretical vibrational frequencies can be calculated and compared to experimental FT-IR spectra to assign specific vibrational modes. doi.org Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. doi.org Discrepancies between experimental and theoretical data can often be resolved through more advanced computational models or by considering environmental effects like solvents. acs.org Good agreement between simulated and experimental spectra provides strong evidence for the accuracy of the optimized geometry and electronic structure. researchgate.net
Prediction of Global Reactivity Descriptors
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for studying static, ground-state properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. biorxiv.orgparssilico.com For this compound, the most significant conformational freedom is the rotation around the single bond connecting the pyridine and tolyl rings. MD simulations can model this torsional motion by solving Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities over a specific time period. parssilico.com
Analysis of the MD trajectory allows for the exploration of the molecule's conformational landscape, identifying the most populated conformational states and the energy barriers between them. d-nb.info This is particularly useful for understanding how the molecule's shape might change in different environments or upon interaction with other molecules. For flexible molecules, simulation times ranging from nanoseconds to microseconds may be necessary to adequately sample all relevant conformations. parssilico.com
Quantum Chemical Investigations into Reaction Mechanisms and Pathways
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the complex reaction mechanisms involving pyridine and its derivatives. These computational methods provide detailed insights into reaction pathways, transition state structures, and the energetics of chemical transformations, which are often difficult to determine through experimental means alone. For this compound, while specific comprehensive studies on its reaction mechanisms are not extensively documented, a wealth of information can be extrapolated from theoretical studies on closely related aryl-substituted pyridines. These studies help in understanding the influence of the p-tolyl group on the reactivity and regioselectivity of the pyridine ring.
Commonly investigated reaction mechanisms for which computational studies provide significant understanding include palladium-catalyzed cross-coupling reactions, C-H activation/functionalization, and nucleophilic aromatic substitution reactions. DFT calculations allow for the mapping of potential energy surfaces, identification of intermediates and transition states, and calculation of activation barriers, thereby providing a atomistic-level understanding of the reaction progress.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and DFT studies have been instrumental in detailing its mechanism for pyridine-containing substrates. A computational investigation on the Suzuki-Miyaura reaction of bromobenzene (B47551) and phenylboronic acid, catalyzed by a Pd-zeolite, revealed a three-step mechanism: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, involving the breaking of the C–B bond, was identified as the rate-determining step with a calculated activation energy of 36.8 kcal/mol. The presence of a base was found to facilitate the reaction by lowering the activation barriers for both the transmetalation and reductive elimination steps. nih.gov
In a DFT modeling study of the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene (B1249389) boronic acid, the calculations provided a rationale for the observed product distribution, including instances of hydrodebromination. mdpi.com These types of computational models are crucial for optimizing reaction conditions and predicting the outcomes of complex cross-coupling reactions involving substituted pyridines like this compound.
Table 1: Calculated Activation Energies for Key Steps in a Model Suzuki-Miyaura Reaction (Data sourced from a DFT study on the reaction between bromobenzene and phenylboronic acid catalyzed by a Pd-H-Beta zeolite) nih.gov
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | - | - |
| Transmetalation (Rate-Determining Step) | TS2 | 36.8 |
| Reductive Elimination | TS3 | 17.7 |
| Reductive Elimination (with base) | TS3' | 14.4 |
This interactive table provides a summary of the calculated activation energies for the elementary steps in a model Suzuki-Miyaura cross-coupling reaction. The data highlights the significant energy barrier for the transmetalation step.
C-H Activation and Functionalization
Direct C-H activation is an atom-economical strategy for functionalizing pyridine rings. Computational studies have shed light on the mechanisms of these reactions, which are often catalyzed by transition metals like palladium and rhodium. For instance, a DFT analysis of a palladium-catalyzed C-H hydroxylation of heterocyclic benzoic acids proposed that the C-H cleavage proceeds via a concerted metalation-deprotonation (CMD) mechanism. The calculated free energy barrier for this step was found to be significantly influenced by the nature of the ligand, with a six-membered ligand metallacycle being more favorable (18.9 kcal/mol) than a five-membered one (24.1 kcal/mol). nih.gov
In a study on the rhodium-catalyzed C-H olefination of 2-phenylpyridine, DFT calculations suggested that the C-H activation step follows an electrophilic aromatic substitution pathway rather than a concerted metalation-deprotonation pathway. rsc.org Such mechanistic insights are vital for designing selective C-H functionalization reactions for substrates like this compound, where multiple C-H bonds are available for activation.
Table 2: Computed Free Energy Barriers for Pd-Catalyzed C–H Cleavage (Data from a DFT study on the hydroxylation of heterocyclic carboxylic acids) nih.gov
| Ligand-Metallacycle Size | Calculated Free Energy Barrier (kcal/mol) |
| Six-membered | 18.9 |
| Five-membered | 24.1 |
| Substrate as ligand (acetate as base) | 26.6 |
This interactive table compares the calculated free energy barriers for the C-H cleavage step in a palladium-catalyzed hydroxylation reaction, demonstrating the impact of the ligand environment on the reaction's feasibility.
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions
The Chichibabin reaction, a classic method for the amination of pyridines, has been investigated using Molecular Electron Density Theory (MEDT). A study on the reaction of pyridine with sodium amide revealed that the reaction proceeds via a nucleophilic attack of the amide anion on the pyridine ring, followed by hydride elimination. The calculations showed that the attack at the 2-position is kinetically and thermodynamically more favorable than at the 4-position, explaining the observed regioselectivity. nih.govresearchgate.net The activation barrier for the initial nucleophilic attack at the 2-position was calculated to be lower than for the attack at the 4-position.
Furthermore, photocatalyzed reactions of pyridinium (B92312) salts offer modern alternatives for functionalization. A DFT study on the divergent reactivity of sulfinates with pyridinium salts under visible light detailed a mechanism involving the formation of a photoactive electron donor-acceptor (EDA) complex. rsc.org The subsequent radical addition to the pyridinium salt was found to be regioselective, with the transition state leading to the C4-adduct being energetically favored. rsc.org
Table 3: Calculated Activation and Reaction Energies for the Chichibabin Reaction of Pyridine (Data sourced from a Molecular Electron Density Theory study) nih.gov
| Reaction Position | Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| 2-position | Nucleophilic Attack | 11.5 | -10.2 |
| Hydride Elimination | 16.3 | -21.5 | |
| 4-position | Nucleophilic Attack | 14.8 | -4.5 |
| Hydride Elimination | 20.1 | -19.8 |
This interactive table presents the calculated energetic profile for the Chichibabin amination of pyridine, illustrating the preference for substitution at the 2-position.
Applications of 4 P Tolyl Pyridine and Its Derivatives in Advanced Chemical Disciplines
Catalysis and Organocatalysis Utilizing 4-(p-Tolyl)pyridine Derivatives
Derivatives of this compound are frequently employed in catalysis, primarily as ligands that coordinate with transition metals to enhance their catalytic activity, selectivity, and stability. The pyridine (B92270) nitrogen atom serves as a strong coordination site, while the p-tolyl group allows for the fine-tuning of steric and electronic environments around the metal center.
The design of effective ligands is crucial for the success of transition metal-catalyzed reactions. Pyridine-containing structures are foundational in the architecture of ligands for various catalytic processes. researchgate.net The incorporation of the this compound motif into ligand scaffolds is a strategic approach to modulate the performance of catalysts, particularly in cross-coupling reactions like the Suzuki-Miyaura C-C bond formation. mdpi.com
Iron complexes featuring pyridyl pincer ligands have also gained attention as catalysts for various chemical transformations. researchgate.net Adjusting the electronic properties at the metal center through ligand design is critical for achieving optimal catalytic performance. researchgate.net The development of new, easily tunable ligand sets is a continuing challenge in this field. researchgate.net For example, an iron(II) pyridyl bis(carbene) pincer complex has been shown to be an excellent catalyst for the cross-coupling of alkyl halides with p-tolyl Grignard reagents. researchgate.net
In the context of Suzuki-Miyaura coupling, palladium precatalysts bearing bulky phosphine (B1218219) ligands like XPhos are highly efficient. acs.org The use of an easily prepared trans-dichlorobis(XPhos)palladium(II) precatalyst has proven effective for the coupling of various aryl halides and sulfonates, accommodating a wide range of functional groups, including the strongly coordinating pyridine moiety. acs.org The synthesis of this compound itself can be achieved in high yield using such a system. acs.org
Table 1: Performance of a Pd(OAc)₂/Ligand 2a System in the Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene (B49008) and Phenylboronic Acid mdpi.com
| Entry | Temperature (°C) | Conversion (%) | Yield (%) |
| 1 | 25 | 10 | 9 |
| 2 | 50 | 70 | 65 |
| 3 | 80 | 99 | 91 |
| 4 | 110 | 85 | 80 |
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (1 mol%), Ligand 2a (1 mol%), DMF (3 mL), 6 h. Ligand 2a is a bis-pyrazole compound bearing a flexible p-tolyl ether backbone.
The utility of this compound derivatives extends beyond Suzuki-Miyaura coupling to a variety of other organic transformations. The synthesis of complex heterocyclic structures often relies on catalytic systems where these derivatives play a key role.
For example, a one-pot sequential Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines. rsc.org This method allows for the selective arylation at two different positions on the pyrazolopyridine core, demonstrating the fine control achievable with palladium catalysis. rsc.org In these syntheses, a p-tolyl group can be introduced using p-tolylboronic acid, leading to products like 6-Chloro-1-(4-methoxybenzyl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine with high yields. rsc.org
Acid-catalyzed tandem reactions provide another route to substituted pyridine derivatives. rsc.org For instance, 2,6-Diphenyl-4-(p-tolyl)pyridine can be synthesized from acetophenone (B1666503) and benzylamine (B48309) derivatives in a process that involves an Aldol reaction, Michael addition, and subsequent cyclization and aromatization. rsc.org
Furthermore, rhodium-catalyzed reactions have been used for the synthesis of N-pyridoindoles from N-aryl-2-aminopyridines. rsc.org The proposed catalytic cycle for the reaction between N-(p-tolyl)pyridin-2-amine and an alkene involves the irreversible cyclometalation of the starting amine, migratory insertion of the alkene, and subsequent elimination and aromatization to form the final indole (B1671886) product. rsc.org
Table 2: Selected Syntheses of this compound Derivatives for Organic Transformations
| Product | Starting Materials | Catalyst/Reagents | Yield (%) | Reference |
| 2,6-Diphenyl-4-(p-tolyl)pyridine | 1-(p-Tolyl)ethan-1-one, Acetophenone, Benzylamine | TsOH·H₂O | 86 | rsc.org |
| 6-Chloro-1-(4-methoxybenzyl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine | 6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, p-Tolylboronic acid | Pd(OAc)₂, dppf, Cs₂CO₃ | 90 | rsc.org |
| N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide | 2-(p-Tolyl)propionic acid, 4-(Methylamino)pyridine | SOCl₂, Et₃N | 88 | orgsyn.org |
Ligand Design for Transition Metal Catalysis (e.g., Suzuki-Miyaura Cross-Coupling)
Advanced Materials Science Applications (excluding biomedical/clinical)
In materials science, this compound and its derivatives are valued for their unique electronic and structural characteristics, which make them suitable components for a range of advanced materials. chemimpex.comchemimpex.comchemimpex.com Their applications span from specialty polymers to sophisticated electronic devices.
Derivatives such as 4-Methyl-2-(p-tolyl)pyridine serve as intermediates or building blocks in the formulation of advanced materials, including specialty polymers and coatings. chemimpex.comchemimpex.comchemimpex.com These compounds can be incorporated into polymer backbones or used as additives to enhance properties like durability, thermal stability, and mechanical performance. chemimpex.comchemimpex.comchemimpex.com For example, isocyanates derived from related structures are used to produce urethane (B1682113) methacrylates, which are valuable in coatings and adhesives due to their high reactivity. varsal.com The incorporation of aromatic structures like the p-tolylpyridine moiety can contribute to the rigidity and performance characteristics of the final polymer. Additionally, such compounds can be used to prepare dispersing agents for creating polymer nanocomposites, which involve exfoliating fillers like phyllosilicates into a polymer matrix to improve its properties. google.com
The electronic properties of this compound derivatives make them prime candidates for use in optoelectronic devices. researchgate.netevitachem.com A prominent example is Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(mppy)₃, a phosphorescent emitter widely used in Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.com This iridium complex is particularly effective as a green phosphorescent dopant in OLED displays, contributing to high efficiency and performance. sigmaaldrich.com Its utility also extends to research on solid-state lighting, organic light-emitting transistors (OLETs), and as a sensitizer (B1316253) in dye-sensitized solar cells. sigmaaldrich.com
Table 3: Properties of Tris[2-(p-tolyl)pyridine]iridium(III) for OLED Applications sigmaaldrich.com
| Property | Value |
| Common Name | Ir(mppy)₃ |
| Application | Green phosphorescent dopant in OLEDs |
| HOMO Energy Level | 5.6 eV |
| LUMO Energy Level | 3.0 eV |
| λmax (in dichloromethane) | 287 nm, 373 nm |
| Solubility | Soluble in chloroform, dichloromethane (B109758), toluene (B28343) |
Beyond light emission, this compound derivatives are being designed for sensor applications. Researchers have synthesized fluorescent isomers based on a di-p-tolylamine donor and a benzoylpyridine acceptor, such as (4-(di-p-tolylamino)phenyl)(pyridin-4-yl)methanone (4BPy-PTA). acs.org This molecule exhibits significant moisture sensitivity; upon exposure to moisture, its emission color shifts dramatically from green to blue, an effect that is reversible upon heating. acs.org This behavior, coupled with a high photoluminescence quantum yield (PLQY) in the solid state, makes such materials highly promising for the development of advanced fluorescent moisture sensors. acs.org
Precursors for Specialty Polymers and Coatings
Supramolecular Chemistry and Self-Assembly Strategies
Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular architectures from smaller building blocks. The predictable and directional nature of metal-ligand coordination is a cornerstone of this field, enabling the self-assembly of complex structures. nih.gov
This compound and its derivatives are excellent candidates for these strategies. The pyridine nitrogen provides a reliable coordination site for metal ions, while the rigid structure of the bitolyl-pyridine backbone directs the assembly process. researchgate.netiucr.org For example, Kröhnke-type pyridines, such as 4-phenyl-2,6-bis(4-tolyl)pyridine, are recognized as prominent building blocks in supramolecular chemistry. iucr.org In the crystal structure of this compound, π–π stacking interactions between the central pyridine rings of adjacent molecules lead to the formation of one-dimensional arrays. iucr.org
The principles of coordination-driven self-assembly allow for the creation of finite two- and three-dimensional structures like molecular triangles and squares. nih.gov By using ligands with specific geometries and metal ions with defined coordination preferences, chemists can program the formation of these elegant superstructures. nih.govchimia.ch Macrocycles containing the bis(1,2,3-triazolyl)pyridine motif have been synthesized and shown to self-assemble with transition metal ions. rsc.org While attempts to form metal-templated catenanes from these were unsuccessful, the resulting complexes demonstrated a strong ability to bind halide anions, showcasing another facet of their supramolecular utility. rsc.org
Emerging Research Avenues and Future Prospects for 4 P Tolyl Pyridine Chemistry
Development of Novel and Efficient Synthetic Protocols
The synthesis of 4-(p-tolyl)pyridine and its substituted analogues has traditionally relied on established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a pyridine (B92270) derivative with p-tolylboronic acid under palladium catalysis. However, current research is intensely focused on developing more efficient, cost-effective, and environmentally benign synthetic routes.
Key advancements include the development of one-pot, multi-component reactions that streamline the synthetic process. For instance, a novel one-pot, three-component tandem reaction involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for creating highly functionalized pyridines, including 6-Amino-1-butyl-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile. mdpi.com This protocol is noted for its high yields, mild conditions, and short reaction times. mdpi.com Similarly, efficient one-pot condensation reactions using green solvents like polyethylene (B3416737) glycol (PEG-400) have been described for the synthesis of 2,4,6-triaryl pyridines. derpharmachemica.com
Other innovative strategies that avoid harsh conditions or expensive catalysts are also gaining prominence. An iron-catalyzed cyclization of ketoxime acetates and aldehydes has been shown to produce 2,6-Diphenyl-4-(p-tolyl)pyridine in high yield. rsc.org Furthermore, a transition-metal-free, base-catalyzed synthesis of arylated pyridines from conjugated acetylenes and substituted benzylamines has been disclosed. mdpi.com
Mechanochemistry, which uses mechanical force to induce chemical reactions, represents a significant leap forward in green synthesis. A two-step mechanochemical protocol using ball milling enables the rapid and efficient synthesis of various tris-cyclometalated iridium(III) complexes, including those with 2-(p-tolyl)pyridine (B1347097), without the need for large amounts of high-boiling solvents. rsc.org These modern approaches underscore a shift towards more sustainable and atom-efficient synthetic methodologies in pyridine chemistry.
| Synthetic Protocol | Key Features | Example Product(s) | Reference |
|---|---|---|---|
| Microwave-Assisted Three-Component Tandem Reaction | One-pot, high yields, short reaction times, atom-efficient. | 6-Amino-1-butyl-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | mdpi.com |
| Iron-Catalyzed Cyclization | Uses an inexpensive and abundant metal catalyst. | 2,6-Diphenyl-4-(p-tolyl)pyridine | rsc.org |
| Mechanochemistry (Ball Milling) | Solvent-free, rapid, efficient for metal complexes. | Tris[2-(p-tolyl)pyridine]iridium(III) | rsc.org |
| Base-Catalyzed Reaction | Transition-metal-free, uses K₂CO₃ as a catalyst. | Tri-aryl substituted pyridines | mdpi.com |
| One-Pot Condensation in Green Solvent | Uses PEG-400 as a recyclable solvent. | 2,4,6-Triaryl pyridines | derpharmachemica.com |
Exploration of Unconventional Reactivity and Transformations
Beyond established synthetic routes, researchers are exploring the novel reactivity of this compound and its derivatives to unlock new chemical transformations. These investigations often reveal surprising reaction pathways and lead to the formation of unique molecular architectures.
One area of interest is the reactivity of pyridine derivatives with halogens. While not involving this compound directly, studies on 4-aminopyridine (B3432731) have shown that its reaction with bromine in dichloromethane (B109758) leads to an initial protonation, followed by a peculiar bromination-dimerization process. researchgate.netacs.org This results in the formation of novel pyridyl-pyridinium cations, a transformation that occurs under surprisingly mild conditions. acs.org
Another example of unconventional reactivity involves leveraging the electronic properties of the pyridine ring to facilitate challenging reactions. In a notable study, a N-methyl-3-(p-tolyliodonio)pyridinium salt was synthesized to test its reactivity with a cysteine nucleophile. uri.edu The research was inspired by the finding that m-nitro and m-aryl iodonium (B1229267) substituents can function as "super" leaving groups, significantly accelerating meta-position nucleophilic aromatic substitution (SNAr) reactions that are otherwise difficult to achieve. uri.edu
The formation of quaternary ammonium (B1175870) salts, or pyridinium (B92312) salts, through the reaction of this compound with an alkylating agent is another key transformation. ontosight.ai These ionic compounds exhibit different solubility and reactivity profiles, making them useful as catalysts or as building blocks for advanced materials. ontosight.ai The exploration of such unconventional reactions and transformations is crucial for expanding the synthetic utility of the this compound scaffold.
Rational Design of New Ligand Scaffolds for Enhanced Performance
The this compound framework serves as an excellent scaffold for the rational design of new ligands with tailored properties for applications in catalysis and materials science. By strategically modifying the core structure, researchers can fine-tune the electronic and steric characteristics of the resulting molecules to enhance their performance.
A prominent application of this design principle is in the field of optoelectronics. For example, a series of functional pyridine-appended pyrene (B120774) derivatives, including 4-(pyren-1-yl)-2,6-di-p-tolylpyridine, were specifically designed and synthesized to serve as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). acs.org The design focused on controlling the dihedral angle between the pyrene and pyridine units to optimize electronic communication and material performance. acs.org
In catalysis, the performance of metal complexes is highly dependent on the structure of the coordinating ligands. Researchers have synthesized 4-functionalized pyridine-based ligands bearing aminomethyl, oxazolinyl, or pyrazolyl groups at the 2- and 6-positions. researchgate.net These modifications create terdentate ligands capable of strongly binding to metal ions, forming stable and efficient catalysts. researchgate.net The choice of substituents on the pyridine ring can also have a profound impact on catalytic efficiency. For instance, in Suzuki-Miyaura coupling reactions, the use of bulky phosphine (B1218219) ligands is a critical optimization strategy that can reduce the formation of undesirable byproducts.
This ability to rationally engineer the this compound scaffold by introducing specific functional groups or combining it with other molecular units is a powerful tool for creating a new generation of high-performance ligands.
Integration of Computational Methods for High-Throughput Screening and Design
The integration of computational methods has become an indispensable tool in modern chemical research, enabling the rapid screening of vast chemical libraries and the rational design of molecules with desired properties. These in silico techniques are being increasingly applied to the study of this compound derivatives.
A range of computational methodologies are employed, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations. beilstein-journals.org Molecular docking, for example, predicts how a ligand might bind to a biological target, such as a protein receptor, and is used to identify novel and potent therapeutic candidates. beilstein-journals.org This is often followed by virtual high-throughput screening (HTS), a computational technique used to search large libraries of compounds for molecules with specific structural properties that are likely to interact with a target. mdpi.com
These methods have been successfully applied in the design and evaluation of novel compounds containing the this compound moiety. In one study, an integrative computational approach combining molecular docking, Density Functional Theory (DFT) analysis, MD simulations, and other methods was used to evaluate a novel triazole analog featuring a p-tolyl group as a potential anti-retroviral agent. researchgate.net DFT calculations are particularly useful for investigating the electronic structure and reactivity of molecules. researchgate.netnumberanalytics.com Furthermore, computational tools like SwissADME can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates, providing crucial insights into their potential safety and viability. researchgate.net
| Computational Method | Application in this compound Research | Reference |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., proteins, enzymes). | researchgate.net |
| Virtual High-Throughput Screening (HTS) | Searching large chemical libraries for derivatives with desired properties. | mdpi.com |
| Density Functional Theory (DFT) | Investigating electronic structure, reactivity, and molecular orbital energies. | researchgate.netnumberanalytics.commdpi.com |
| Molecular Dynamics (MD) Simulations | Studying the stability and dynamic behavior of ligand-protein complexes over time. | researchgate.net |
| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity to predict the potency of new derivatives. | |
| ADMET Prediction | Estimating pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | researchgate.net |
Potential in Interdisciplinary Research Domains (e.g., Optoelectronics, Advanced Materials)
The versatile properties of this compound and its derivatives make them valuable components in a wide array of interdisciplinary fields, most notably in optoelectronics and advanced materials science.
In optoelectronics, this compound derivatives have emerged as critical materials for the fabrication of high-performance devices. The iridium complex, Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(mppy)₃, is widely utilized as a highly efficient green or yellow phosphorescent dopant in organic light-emitting diodes (OLEDs). sigmaaldrich.comchemicalbook.com Its solubility and photophysical properties are key to its function in advanced display technologies. chemicalbook.com Other complex derivatives, such as 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine, are also being investigated for their potential in optoelectronic devices. ontosight.ai The rational design of molecules like 4-(pyren-1-yl)-2,6-di-p-tolylpyridine as hole-transporting materials further highlights the compound's importance in this domain. acs.org
In the realm of advanced materials, this compound serves as a versatile building block. It is used in the synthesis of specialty polymers and coatings, where its incorporation can enhance durability and performance. chemimpex.com The ionic pyridinium salts derived from this compound are being explored for the development of new materials with specific properties, such as electrical conductivity. ontosight.ai Beyond OLEDs, derivatives like Ir(mppy)₃ are also being studied for their potential as sensitizers in dye-sensitized solar cells (DSSCs) and as components in hybrid perovskite solar cells, positioning them at the forefront of next-generation energy research. sigmaaldrich.com The compound's derivatives have also been identified as candidates for use in electronic sensors. sigmaaldrich.comchemimpex.com
| Research Domain | Specific Application | Example Compound | Reference |
|---|---|---|---|
| Optoelectronics | Phosphorescent emitter in OLEDs | Tris[2-(p-tolyl)pyridine]iridium(III) | sigmaaldrich.comchemicalbook.com |
| Hole-Transporting Material (HTM) for OLEDs | 4-(Pyren-1-yl)-2,6-di-p-tolylpyridine | acs.org | |
| General Optoelectronic Devices | 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine | ontosight.ai | |
| Advanced Materials | Specialty Polymers and Coatings | 4-Methyl-2-(p-tolyl)pyridine | chemimpex.com |
| Dye-Sensitized & Perovskite Solar Cells | Tris[2-(p-tolyl)pyridine]iridium(III) | sigmaaldrich.com | |
| Materials with specific conductivity | 1,2,3,6-Tetrahydro-4-(p-tolyl)pyridinium chloride | ontosight.ai | |
| Sensors | Chemical Sensors | Tris[2-(p-tolyl)pyridine]iridium(III) | sigmaaldrich.com |
Q & A
Q. What are the most reliable synthetic routes for preparing 4-(p-Tolyl)pyridine, and how do reaction conditions influence yield?
The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing this compound. For example, coupling pyridin-4-ylboronic acid with p-tolyl sulfonates using a trans-dichlorobis(XPhos)palladium(II) precatalyst achieves yields >99% under mild conditions (e.g., 80°C in THF/water) . Key factors include ligand selection (XPhos enhances stability and activity) and avoiding excessive heating to prevent boronic acid decomposition. NMR (δ 8.66–8.61 ppm for pyridine protons) and LC-MS are critical for purity validation .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Proton NMR is essential for distinguishing regioisomers. For example, in this compound, the para-substituted methyl group (δ 2.42 ppm) and pyridine protons (δ 8.66–8.61 ppm) show distinct splitting patterns compared to ortho/meta analogs. Overlapping signals (e.g., aromatic protons in DMSO-d₆) can be resolved using 2D techniques like COSY or NOESY .
Q. What safety protocols are recommended for handling this compound in academic labs?
Use nitrile gloves (EN 374-certified) and flame-retardant lab coats to prevent skin contact. Respiratory protection (N95 masks) is advised during prolonged aerosol exposure. Contaminated solvents (e.g., diethyl ether used in purification) require neutralization before disposal .
Advanced Research Questions
Q. How do steric and electronic effects of ancillary ligands impact the photophysical properties of iridium complexes containing this compound?
In fac-[Ir{κ²-C,N-(C₆H₃Me₃-py)₃}], the electron-donating p-tolyl group stabilizes the metal-to-ligand charge transfer (MLCT) state, reducing non-radiative decay. Compare emission spectra of complexes with this compound vs. 2-phenylpyridine ligands: the former exhibits a ~20 nm redshift due to enhanced π-conjugation . Time-resolved fluorescence spectroscopy and DFT calculations are recommended to quantify these effects .
Q. What strategies mitigate competing side reactions during nitration of 4-(4-halophenyl)pyridine derivatives?
Nitration with HNO₃/H₂SO₄ at 0–5°C minimizes over-nitration. For 4-(4-chlorophenyl)pyridine, the nitro group preferentially occupies the meta position (75% selectivity). Use LC-MS to monitor intermediates and adjust stoichiometry (1.1 eq. HNO₃) to suppress dimerization . Post-reduction with SnCl₂/HCl yields 4-(3-aminophenyl)pyridine, which requires argon shielding to prevent oxidation .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound complexes?
SHELXL refinement of X-ray data (e.g., CCDC entries) can correct bond-length inaccuracies caused by twinning or disorder. For example, Ir–N bond lengths in this compound complexes vary by ±0.02 Å across studies; high-resolution data (d-spacing <0.8 Å) and TWIN/BASF scaling in SHELX improve precision . Pair with Hirshfeld surface analysis to validate intermolecular interactions .
Q. Why do certain synthetic routes for this compound yield conflicting HPLC purity results, and how can this be addressed?
Trace palladium residues from Suzuki reactions can co-elute with the product, inflating purity readings. Use ICP-MS to quantify Pd (<10 ppm) and implement a silica gel cleanup step. Alternatively, switch to Pd-free methods, such as Ullmann coupling with CuI/1,10-phenanthroline, though this may reduce yield by ~15% .
Methodological Recommendations
- Synthesis Optimization : For scale-up, replace 1-phenoxyethanol (used in iridium complex synthesis) with cheaper solvents like glycerol, which maintains reactivity while reducing costs by 40% .
- Analytical Validation : Cross-validate NMR data with computational tools (e.g., ACD/Labs NMR predictor) to assign ambiguous signals .
- Safety : Store this compound under argon at 4°C to prevent degradation; monitor via periodic TLC (Rf = 0.6 in ethyl acetate/hexane 1:3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
